Cas no 133690-87-6 (methyl 2-hydrazinylbenzoate)
methyl 2-hydrazinylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 2-hydrazino-, methyl ester
- 2-hydrazinylBenzoic acid methyl ester
- methyl 2-hydrazinylbenzoate
- AS-30324
- DA-12042
- MFCD11557111
- 133690-87-6
- EN300-1831349
- SCHEMBL2136524
- Methyl2-hydrazinylbenzoate
- KEKVVUKKFCVZSL-UHFFFAOYSA-N
- AKOS006318319
-
- Inchi: 1S/C8H10N2O2/c1-12-8(11)6-4-2-3-5-7(6)10-9/h2-5,10H,9H2,1H3
- InChI Key: KEKVVUKKFCVZSL-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC=CC=1NN)=O
Computed Properties
- Exact Mass: 166.074227566g/mol
- Monoisotopic Mass: 166.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- Density: 1.240±0.06 g/cm3(Predicted)
- Melting Point: 48 °C
- Boiling Point: 306.4±25.0 °C(Predicted)
methyl 2-hydrazinylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250001994-250mg |
Methyl 2-hydrazinylbenzoate |
133690-87-6 | 95% | 250mg |
260.37 USD | 2021-06-15 | |
| Alichem | A250001994-1g |
Methyl 2-hydrazinylbenzoate |
133690-87-6 | 95% | 1g |
650.43 USD | 2021-06-15 | |
| Alichem | A250001994-5g |
Methyl 2-hydrazinylbenzoate |
133690-87-6 | 95% | 5g |
1,990.71 USD | 2021-06-15 | |
| Enamine | EN300-1831349-1g |
methyl 2-hydrazinylbenzoate |
133690-87-6 | 1g |
$573.0 | 2023-09-19 | ||
| Enamine | EN300-1831349-5g |
methyl 2-hydrazinylbenzoate |
133690-87-6 | 5g |
$1448.0 | 2023-09-19 | ||
| Enamine | EN300-1831349-10g |
methyl 2-hydrazinylbenzoate |
133690-87-6 | 10g |
$2061.0 | 2023-09-19 | ||
| Enamine | EN300-1831349-0.05g |
methyl 2-hydrazinylbenzoate |
133690-87-6 | 0.05g |
$482.0 | 2023-09-19 | ||
| Enamine | EN300-1831349-0.1g |
methyl 2-hydrazinylbenzoate |
133690-87-6 | 0.1g |
$504.0 | 2023-09-19 | ||
| Enamine | EN300-1831349-0.25g |
methyl 2-hydrazinylbenzoate |
133690-87-6 | 0.25g |
$527.0 | 2023-09-19 | ||
| Enamine | EN300-1831349-0.5g |
methyl 2-hydrazinylbenzoate |
133690-87-6 | 0.5g |
$550.0 | 2023-09-19 |
methyl 2-hydrazinylbenzoate Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on methyl 2-hydrazinylbenzoate
Methyl 2-Hydrazinylbenzoate: A Comprehensive Overview
Methyl 2-hydrazinylbenzoate, also known by its CAS number 133690-87-6, is a chemical compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which combines a benzoate group with a hydrazine moiety. The methyl group attached to the benzoate further enhances its chemical properties, making it a versatile building block in various synthetic processes.
The synthesis of methyl 2-hydrazinylbenzoate involves a series of well-established organic reactions. Typically, the starting material is benzene, which undergoes nitration to form nitrobenzene. Subsequent reduction and alkylation steps lead to the formation of the hydrazine derivative. The final step involves esterification with methanol to yield the desired product. This multi-step synthesis highlights the importance of precise reaction conditions and reagent selection to ensure high yields and purity.
One of the most notable applications of methyl 2-hydrazinylbenzoate is in the development of bioactive compounds. Recent studies have demonstrated its potential as a precursor in the synthesis of antitumor agents. For instance, researchers have explored its role in forming heterocyclic compounds, which are known for their cytotoxic activity against various cancer cell lines. These findings underscore the importance of this compound in drug discovery pipelines.
In addition to its role in pharmaceuticals, methyl 2-hydrazinylbenzoate has found applications in materials science. Its ability to form coordination complexes with transition metals has led to its use in catalytic processes. For example, it has been employed as a ligand in palladium-catalyzed cross-coupling reactions, which are pivotal in organic synthesis. The stability and reactivity of these complexes make them valuable tools for chemists working on complex molecule constructions.
The chemical properties of methyl 2-hydrazinylbenzoate are also worth noting. Its molecular weight is approximately 157 g/mol, and it exists as a crystalline solid at room temperature. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These solubility characteristics make it suitable for use in various extraction and purification techniques.
Recent advancements in analytical chemistry have further highlighted the significance of methyl 2-hydrazinylbenzoate. It has been utilized as a reagent in the development of sensitive assays for detecting trace amounts of metal ions in environmental samples. By forming stable complexes with metals such as copper and zinc, this compound enables precise quantification using techniques like UV-Vis spectroscopy.
In conclusion, methyl 2-hydrazinylbenzoate (CAS No. 133690-87-6) is a multifaceted compound with applications spanning organic synthesis, pharmaceutical research, materials science, and analytical chemistry. Its unique structure and reactivity continue to make it an invaluable tool for scientists across various disciplines. As research progresses, new insights into its properties and potential uses are expected to emerge, further solidifying its role in modern chemistry.
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